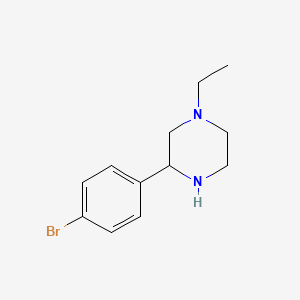
3-(4-Bromophenyl)-1-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.
Applications De Recherche Scientifique
Neuroprotective Agent
The compound “3-(4-Bromophenyl)-1-ethylpiperazine” has potential applications as a neuroprotective agent. It can be used to study the inhibition of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibition of AchE can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .
Antioxidant Research
This chemical can be utilized in antioxidant research due to its potential to mitigate oxidative stress. Oxidative stress is linked to various diseases, and compounds that can reduce oxidative damage are valuable for developing treatments. The compound’s effects on malondialdehyde (MDA) levels, a biomarker for oxidative injury, can be particularly insightful .
Antimicrobial Activity
“3-(4-Bromophenyl)-1-ethylpiperazine” derivatives have shown promising results in antimicrobial activity studies. These compounds can be synthesized and tested against pathogenic bacteria and fungi, contributing to the development of new antimicrobial agents .
Cancer Research
In the field of cancer research, derivatives of “3-(4-Bromophenyl)-1-ethylpiperazine” have been evaluated for their effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7). These studies help in understanding the cytotoxic mechanisms and designing novel chemotherapeutic drugs .
Liquid Crystal Research
The compound serves as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phases. This application is significant in the development of new materials with specific optical and electronic properties .
Behavioral Studies
Research involving “3-(4-Bromophenyl)-1-ethylpiperazine” can extend to behavioral studies in aquatic organisms. For instance, its impact on the swimming potential and behavior of rainbow trout alevins can be investigated, providing insights into the neurotoxic potentials of new compounds .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-ethylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

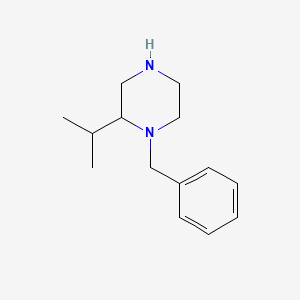



![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)
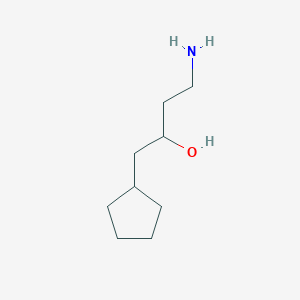
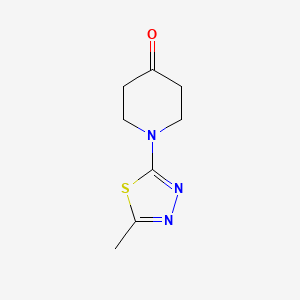
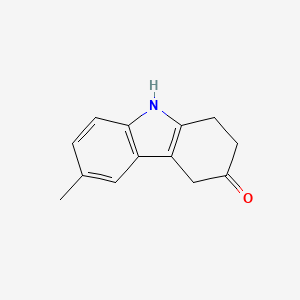

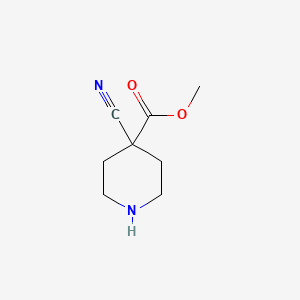

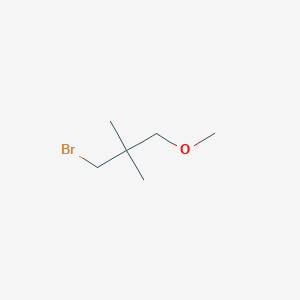
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)